Cas no 872715-55-4 (benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, phenylmethylester
- 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine
- benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
-
- インチ: 1S/C13H18N2O3/c14-9-13(17)6-7-15(10-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,17H,6-10,14H2
- InChIKey: AEEKQDZDDCUGNU-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(CN)(O)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM321165-1g |
1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |
872715-55-4 | 95% | 1g |
$620 | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-1G |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 95% | 1g |
¥ 3,201.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-500MG |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128236-1g |
Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 98% | 1g |
¥3492.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128236-500mg |
Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 98% | 500mg |
¥2793.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-250.0mg |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 95% | 250.0mg |
¥1538.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-1.0g |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 95% | 1.0g |
¥3201.0000 | 2024-07-20 | |
Crysdot LLC | CD11039247-1g |
1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |
872715-55-4 | 95+% | 1g |
$656 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-500.0mg |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
872715-55-4 | 95% | 500.0mg |
¥2561.0000 | 2024-07-20 | |
Chemenu | CM321165-1g |
1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |
872715-55-4 | 95% | 1g |
$*** | 2023-05-29 |
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylateに関する追加情報
Chemical Profile of Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 872715-55-4)
Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 872715-55-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidine class, a heterocyclic structure known for its diverse biological activities and utility in drug development. The presence of both an aminomethyl and a hydroxypyrrolidine moiety in its molecular framework suggests potential roles in modulating biological pathways, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate features a benzyl group attached to a pyrrolidine ring, which is further functionalized with an amino methyl group and a hydroxyl substituent. This specific arrangement of functional groups imparts unique chemical properties that may contribute to its reactivity and interaction with biological targets. The benzyl group, in particular, is often employed in pharmaceuticals to enhance solubility and stability, while the pyrrolidine core is frequently found in bioactive molecules due to its ability to mimic natural amino acid structures.
In recent years, there has been growing interest in pyrrolidine derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of pyrrolidine-based compounds in inhibiting enzymes involved in inflammatory processes, metabolic disorders, and even certain types of cancer. The aminomethyl group in benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is particularly noteworthy, as it can serve as a site for further derivatization, enabling the creation of more complex and targeted molecules.
One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers are increasingly leveraging computational chemistry and high-throughput screening techniques to identify novel scaffolds with therapeutic promise. The structural features of benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate make it an attractive candidate for such studies, as it combines elements known to interact favorably with biological receptors and enzymes. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity.
Moreover, the compound’s versatility extends to its synthetic utility. The presence of both an amine and a carboxylic acid derivative allows for multiple routes of functionalization, enabling chemists to tailor the molecule’s properties for specific applications. This flexibility is particularly valuable in medicinal chemistry, where small modifications can significantly alter a drug’s efficacy, selectivity, and pharmacokinetic profile.
Recent advancements in biocatalysis have also opened new avenues for exploring the applications of benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate. Enzymatic methods offer a sustainable and efficient way to produce complex molecules, reducing the environmental impact associated with traditional synthetic routes. By harnessing biocatalytic processes, researchers may be able to optimize the synthesis of this compound and its derivatives with greater precision.
The pharmaceutical industry has long been intrigued by heterocyclic compounds due to their inherent biological activity. Pyrrolidine derivatives, in particular, have shown promise as lead compounds for drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The unique structural motif of benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate places it within this exciting class of molecules, warranting further investigation into its potential therapeutic applications.
In conclusion,benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 872715-55-4) represents a compelling subject of study for researchers interested in medicinal chemistry and drug development. Its distinctive molecular architecture, combined with its synthetic versatility and potential biological activity, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives,benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is poised to play an increasingly significant role in advancing pharmaceutical innovation.
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